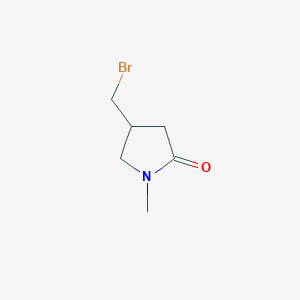

4-(Bromomethyl)-1-methylpyrrolidin-2-one

描述

属性

IUPAC Name |

4-(bromomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTVWEDESDLAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one typically involves the bromination of 1-methylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yields. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions

4-(Bromomethyl)-1-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and amines.

Oxidation: Products include aldehydes and ketones.

Reduction: The major product is 1-methylpyrrolidin-2-one.

科学研究应用

Overview

4-(Bromomethyl)-1-methylpyrrolidin-2-one, with the CAS number 1824342-89-3, is an organic compound that belongs to the class of pyrrolidinones. It features a bromomethyl group attached to the nitrogen atom of a pyrrolidinone ring. This compound has garnered attention for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It is utilized in synthesizing drugs targeting neurological disorders and other therapeutic areas.

- Agrochemicals : The compound is incorporated into formulations aimed at pest control and crop protection.

Medicinal Chemistry

The compound plays a significant role in drug development due to its potential interactions with biological systems:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Receptor Modulation : Research indicates potential interactions with neurotransmitter receptors, such as GABA receptors, suggesting applications in neuropharmacology.

Biological Studies

This compound is employed in various biological investigations:

- Enzyme Studies : Used as a probe to study enzyme mechanisms and interactions.

- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential for further exploration in infectious disease treatment.

作用机制

The mechanism of action of 4-(Bromomethyl)-1-methylpyrrolidin-2-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Bromomethyl)-1-methylpyrrolidin-2-one and analogous compounds:

Structural and Functional Comparisons

1-(4-Bromophenyl)pyrrolidin-2-one

This compound replaces the bromomethyl group with a bromophenyl moiety at the 1-position. The bulky aromatic ring reduces electrophilicity compared to the bromomethyl group in the target compound, making it less reactive in alkylation but more suited for π-π stacking interactions in drug design .

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

The addition of a methyl group at the 3-position of the phenyl ring enhances steric hindrance and lipophilicity. This modification is leveraged in catalytic applications, such as carboxylation of phenols, where electron-donating methyl groups stabilize transition states .

3-(Bromomethyl)-1-methylpyrrolidin-2-one

A positional isomer of the target compound, this derivative features the bromomethyl group at the 3-position. The altered stereoelectronic environment may lead to divergent reactivity, such as preferential nucleophilic attack at the 3-position in ring-opening reactions .

1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone

The fluorine atom introduces strong electron-withdrawing effects, increasing the compound’s stability and directing reactivity in cross-coupling reactions. This makes it valuable in synthesizing fluorinated bioactive molecules .

1-(4-Bromo-phenyl)-piperidin-2-one

The six-membered piperidinone ring offers greater conformational flexibility compared to pyrrolidinone derivatives. This flexibility is advantageous in medicinal chemistry for optimizing binding interactions with biological targets .

生物活性

4-(Bromomethyl)-1-methylpyrrolidin-2-one, also known by its CAS number 1824342-89-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a bromomethyl substituent, which may influence its reactivity and biological interactions. The molecular formula is C6H10BrN and it has a molar mass of approximately 195.06 g/mol. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate physiological responses.

- Covalent Bond Formation : The presence of the bromomethyl group allows for possible covalent interactions with nucleophilic sites in proteins, leading to changes in protein function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

| Compound | Target Organism | Activity |

|---|---|---|

| Pyrrolidine Derivative | E. coli | Bactericidal |

| Pyrrolidine Derivative | S. aureus | Bacteriostatic |

Anti-inflammatory Effects

Some studies have indicated that pyrrolidine derivatives can exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits.

Neuroprotective Properties

There is emerging evidence suggesting that compounds within the pyrrolidine family may have neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes.

Case Studies and Research Findings

- Neuroprotective Study : A study exploring the neuroprotective effects of pyrrolidine derivatives found that certain compounds significantly reduced neuronal death in models of oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Antimicrobial Research : A comparative study on the antimicrobial efficacy of various pyrrolidine derivatives highlighted that this compound demonstrated notable activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

- Inflammation Study : Research assessing the anti-inflammatory properties of related compounds showed a reduction in pro-inflammatory cytokines in vitro, suggesting that this compound may modulate inflammatory responses effectively.

常见问题

Basic Questions

Q. What synthetic strategies are recommended for 4-(Bromomethyl)-1-methylpyrrolidin-2-one, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves bromination of 1-methylpyrrolidin-2-one at the 4-methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Key parameters include temperature control (60–80°C for radical stability), solvent selection (CCl₄ for non-polar environments), and stoichiometric ratios (1:1.2 substrate:NBS). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and byproducts. Yield optimization may require iterative adjustments of initiator concentration and reaction time .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the bromomethyl group (CH₂Br) as a triplet near δ 3.5–4.0 ppm, coupled with adjacent protons. ¹³C NMR shows the carbonyl carbon at ~175 ppm.

- HRMS : Validates molecular weight ([M+H]⁺ at m/z 206.0).

- HPLC-UV : Purity assessment at λ = 210 nm with retention time matching reference standards.

- Rotamer Analysis : Variable-temperature NMR resolves split peaks caused by restricted rotation .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. For exposure:

- Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Airtight containers in dark, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can nucleophilic substitution reactivity of the bromomethyl group be systematically studied?

- Methodological Answer :

- Kinetic Studies : React with amines (e.g., benzylamine) in DMF at 25–60°C. Monitor progress via TLC or in-situ NMR.

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to track solvent participation.

- Computational Modeling : DFT calculations predict transition states and solvent effects. Competing elimination pathways are suppressed using non-bulky bases like K₂CO₃ .

Q. What advanced methods identify impurities in API synthesis involving this compound?

- Methodological Answer :

- LC-MS/MS with CAD/ELSD : Detects non-UV active impurities (e.g., debrominated byproducts).

- Spiking Experiments : Synthesize suspected impurities (e.g., 1-methylpyrrolidin-2-one) to match retention times.

- qNMR : Quantify impurities using 1,3,5-trimethoxybenzene as an internal standard .

Q. How to resolve NMR discrepancies caused by dynamic rotameric effects?

- Methodological Answer :

- Variable-Temperature NMR : Cool to −40°C to coalesce split peaks.

- X-ray Crystallography : Confirm static structure.

- 2D NOESY : Identify spatial proximity of protons to distinguish rotamers .

Q. How can this compound serve as a precursor in multi-step syntheses?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with aryl boronic acids to introduce aromatic groups.

- Gabriel Synthesis : Convert to amines via azide intermediates.

- Protecting Groups : Use Boc for amine protection in subsequent functionalization .

Q. What strategies mitigate thermal and hydrolytic degradation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。